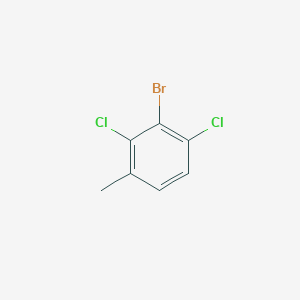

3-Bromo-2,4-dichlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWPADILUQENLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370794 | |

| Record name | 3-Bromo-2,4-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-41-3 | |

| Record name | 2-Bromo-1,3-dichloro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Bromo-2,4-dichlorotoluene" CAS number 206559-41-3

An In-Depth Technical Guide to 3-Bromo-2,4-dichlorotoluene (CAS: 206559-41-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a polyhalogenated aromatic compound of significant interest to the chemical synthesis, pharmaceutical, and materials science sectors. As a versatile synthetic intermediate, its unique substitution pattern offers a platform for regioselective functionalization, making it a valuable building block for complex molecular architectures.

Core Compound Identification and Physicochemical Profile

This compound is a substituted toluene derivative characterized by the presence of three halogen atoms—two chlorine and one bromine—on the aromatic ring. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

| Property | Value |

| IUPAC Name | 1-Bromo-2,4-dichloro-3-methylbenzene |

| CAS Number | 206559-41-3[1][2][3][4] |

| Molecular Formula | C₇H₅BrCl₂[1][2][3] |

| Molecular Weight | 239.92 g/mol [1][5] |

| Synonyms | 2-Bromo-1,3-dichloro-4-methylbenzene[2] |

| InChI Key | DBWPADILUQENLH-UHFFFAOYSA-N[1] |

Strategic Synthesis: Electrophilic Aromatic Substitution

The principal and most direct route for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 2,4-dichlorotoluene.[1] The success of this synthesis hinges on achieving high regioselectivity, directing the incoming electrophile (bromonium ion, Br⁺) to the C3 position of the ring.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via the bromination of the 2,4-dichlorotoluene substrate. The methyl group (-CH₃) is an ortho-, para-directing activator, while the chlorine atoms (-Cl) are ortho-, para-directing but deactivating substituents. The cumulative electronic and steric effects guide the substitution pattern. The C3 position is sterically accessible and electronically favored for the electrophilic attack by the bromonium ion.

To enhance the electrophilicity of the bromine, a Lewis acid catalyst is essential.[1] Catalysts like iron(III) bromide (FeBr₃) or anhydrous aluminum bromide (AlBr₃) polarize the Br-Br bond, generating a potent electrophilic bromine species that can effectively attack the electron-rich aromatic ring.[1] Controlling the reaction temperature is critical to manage kinetics and minimize the formation of unwanted isomers or poly-brominated byproducts.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In many catalytic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[5] This disparity allows for selective functionalization at the C3 position, while leaving the two chlorine atoms intact for subsequent chemical transformations.

This hierarchical reactivity makes it a powerful intermediate for building molecular complexity. Researchers can first introduce a substituent at the bromine-bearing position and then, under different reaction conditions, modify the chlorine-bearing positions. This step-wise approach is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[6][7] Halogenated aromatic compounds are key building blocks in medicinal chemistry for creating compounds with a wide range of therapeutic properties.[6][7][8]

Logical Application Pathway

Caption: Strategic value of this compound in synthesis.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

| Safety Aspect | Guideline |

| GHS Pictogram | Irritant (Exclamation Mark)[1] |

| GHS Signal Word | Warning[1] |

| Hazard Statements | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9] Use only under a chemical fume hood.[9] |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[9] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[9] |

Experimental Methodologies

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of electrophilic aromatic halogenation.

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,4-dichlorotoluene (1.0 eq) and a suitable solvent such as dichloromethane.

-

Catalyst Introduction: Add iron(III) bromide (FeBr₃, ~0.05 eq) to the flask with stirring.

-

Bromine Addition: Charge the dropping funnel with a solution of bromine (1.05 eq) in dichloromethane. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Validation: Purify the crude product by vacuum distillation or column chromatography on silica gel. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected yield is typically high, but is dependent on precise control of the reaction conditions.

Protocol: ¹H NMR Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis: The resulting spectrum should show a singlet for the methyl protons and distinct signals in the aromatic region corresponding to the two remaining aromatic protons on the substituted ring, confirming the structure.

References

- 1. This compound | 206559-41-3 | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CAS 206559-41-3 (sc-322398) | Szabo-Scandic [szabo-scandic.com]

- 5. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

"3-Bromo-2,4-dichlorotoluene" chemical structure and nomenclature

A Comprehensive Technical Guide to 3-Bromo-2,4-dichlorotoluene

An In-depth Analysis for Chemical Research and Development Professionals

Abstract

This technical guide provides a detailed examination of this compound, a polyhalogenated aromatic compound of significant interest in synthetic organic chemistry. As a versatile intermediate, its unique substitution pattern offers a platform for regioselective functionalization, making it a valuable building block in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document covers its nomenclature, chemical structure, physicochemical properties, established synthetic protocols, reactivity, and critical safety considerations, serving as an essential resource for researchers and scientists.

Nomenclature and Chemical Structure

This compound is a substituted toluene molecule, meaning it is a benzene ring bonded to a methyl group, with additional halogen substituents. The nomenclature is determined by identifying the parent molecule (toluene) and numbering the ring carbons starting from the methyl group as position 1. The substituents are then named and numbered to give the lowest possible locants.

-

IUPAC Name: 3-Bromo-2,4-dichloro-1-methylbenzene

-

Common Name: this compound

-

CAS Number: 206559-41-3

-

Molecular Formula: C₇H₅BrCl₂

-

InChI Key: DBWPADILUQENLH-UHFFFAOYSA-N

The structure consists of a central benzene ring. A methyl group is at position 1. Chlorine atoms are bonded to positions 2 and 4, and a bromine atom is at position 3. This specific arrangement of electron-withdrawing halogen atoms and an electron-donating methyl group dictates the molecule's reactivity and electronic properties.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 206559-41-3 | |

| Molecular Formula | C₇H₅BrCl₂ | |

| Molecular Weight | 239.92 g/mol | |

| Purity (Typical) | ≥95% | |

| GHS Hazard | Irritant |

Spectroscopic Data (Predicted)

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful tools for confirming the structure of this compound.

-

¹H NMR: The aromatic region is expected to show signals between δ 7.0–7.8 ppm, with the precise chemical shifts influenced by the adjacent halogen atoms. The methyl group protons typically appear in the δ 2.3–2.5 ppm range.

-

¹³C NMR: Aromatic carbon signals are predicted to fall within the δ 120–140 ppm range, with their positions dictated by the electronic effects of the bromo, chloro, and methyl substituents.

Synthesis and Reactivity

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and common route for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 2,4-dichlorotoluene. This reaction leverages the directing effects of the substituents on the starting material to achieve high regioselectivity.

Causality of Experimental Design:

-

Starting Material: 2,4-Dichlorotoluene is chosen because the existing substituents guide the incoming electrophile. The methyl group is an ortho-, para-director and activating, while the chloro groups are ortho-, para-directors but deactivating. The combined effect directs the incoming bromine atom to an available position. The C3 and C5 positions are meta to the methyl group, and ortho/para to the chloro groups. Steric hindrance at C5 from the adjacent chloro and methyl groups favors substitution at the C3 position.

-

Electrophile Generation: Molecular bromine (Br₂) itself is not a sufficiently strong electrophile to react with the deactivated dichlorotoluene ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is required. The catalyst polarizes the Br-Br bond, generating a potent bromonium ion (Br⁺) source that readily attacks the aromatic ring.

-

Reaction Control: The temperature must be carefully controlled to prevent side reactions, such as polybromination or isomerization.

Experimental Protocol: Bromination of 2,4-Dichlorotoluene

The following is a representative, self-validating protocol for the laboratory-scale synthesis.

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas trap (to neutralize HBr byproduct). The system is kept under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

-

Charge Reagents: Charge the flask with 2,4-dichlorotoluene and a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine via the dropping funnel to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a consistent internal temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the starting material. The reaction is typically stirred for several hours at a controlled temperature (e.g., room temperature or slightly elevated) until completion.

-

Workup and Quenching: Upon completion, the reaction mixture is cooled and slowly quenched by adding a solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine

"3-Bromo-2,4-dichlorotoluene" molecular weight and formula

An In-depth Technical Guide to 3-Bromo-2,4-dichlorotoluene

Abstract: This technical guide provides a comprehensive overview of this compound, a key polyhalogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, molecular structure, synthetic pathways, and significant applications. The guide emphasizes the rationale behind experimental methodologies and adheres to the highest standards of scientific integrity, offering field-proven insights and authoritative references.

Introduction and Chemical Identity

This compound is a halogenated derivative of toluene, belonging to a class of compounds that are of significant interest in synthetic organic chemistry.[1] As a polyhalogenated arene, its chemical behavior is defined by the unique arrangement of bromine and chlorine atoms on the toluene ring. This substitution pattern creates a platform for regioselective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[1] The presence of multiple halogens with differing reactivities—the carbon-bromine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond—allows for stepwise and selective functionalization.[1] This property is particularly useful in the construction of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. The compound's properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 206559-41-3 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1][4][5] |

| Molecular Weight | 239.92 g/mol | [1][4][5] |

| IUPAC Name | 3-Bromo-2,4-dichloro-1-methylbenzene | |

| Appearance | Colorless to pale yellow liquid or crystal | [6] |

| Boiling Point | ~220-230°C | [6] |

| Density | ~1.5 g/cm³ | [6] |

| Solubility | Soluble in organic solvents like ethers and alcohols. | [6] |

Molecular Structure and Visualization

The arrangement of substituents on the aromatic ring dictates the reactivity of this compound. The methyl group is an ortho-, para-director and an activator, while the halogens are ortho-, para-directors but deactivators of the ring for electrophilic aromatic substitution. The interplay of these electronic effects makes it a versatile synthetic building block.

Caption: Molecular structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 2,4-Dichlorotoluene

The synthesis of this compound typically involves the electrophilic bromination of 2,4-dichlorotoluene. The choice of a Lewis acid catalyst is critical for activating the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the two chlorine atoms on the aromatic ring.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with 2,4-dichlorotoluene and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Introduction: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or iron filings, is added to the flask. The catalyst polarizes the Br-Br bond, generating a stronger electrophile. A patent for a similar synthesis of bromotoluene highlights the use of ferric chloride as a catalyst.[7]

-

Bromination: Elemental bromine is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, it is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any unreacted bromine.

-

Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

Halogenated organic compounds are pivotal in medicinal chemistry and drug discovery.[8] The presence of chlorine and bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. This compound serves as a versatile building block for introducing a substituted toluene moiety into larger, more complex molecules.

-

Intermediate in Organic Synthesis: It is a key precursor for creating more complex molecules, particularly in the production of pharmaceuticals and agrochemicals.[2][3] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization in cross-coupling reactions like Suzuki or Heck reactions, which are fundamental in forming carbon-carbon bonds essential for drug development.[1][2]

-

Agrochemicals: This compound and its isomers are used in the synthesis of pesticides and herbicides, contributing to crop protection.[3][6]

-

Material Science: It finds application in the development of specialty polymers and resins, where the halogen atoms can impart properties like flame retardancy and thermal stability.[1][3]

The logical relationship for its use as a synthetic intermediate is outlined below.

Caption: Role as a building block in chemical synthesis pathways.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][10] Avoid breathing vapors or mist and prevent contact with skin and eyes.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

Hazards: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[9] It is also noted that similar compounds can be toxic to aquatic organisms.[6]

Conclusion

This compound is a synthetically valuable compound due to its specific halogenation pattern, which allows for controlled and regioselective chemical modifications. Its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-dichlorotoluene: Precursors and Methodologies

Abstract

3-Bromo-2,4-dichlorotoluene is a key polyhalogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of its bromine and chlorine substituents on the toluene ring offers a versatile platform for regioselective chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of precursors, reaction mechanisms, and detailed experimental protocols. The methodologies discussed herein are designed to provide researchers, scientists, and professionals in drug development with a robust framework for the efficient and selective synthesis of this valuable compound.

Introduction

Polyhalogenated toluenes are a class of organic compounds that have garnered considerable interest in synthetic chemistry due to their utility as versatile building blocks. The differential reactivity of various halogen substituents on the aromatic ring allows for a stepwise and controlled introduction of functional groups, making them invaluable in the construction of complex molecular architectures. This compound, with its distinct substitution pattern, is a prime example of such a strategic intermediate.

This guide will explore the two principal synthetic pathways for the preparation of this compound:

-

Route 1: Direct Electrophilic Bromination of 2,4-Dichlorotoluene.

-

Route 2: Multi-step Synthesis via the Sandmeyer Reaction, starting from 2,4-Dichlorotoluene.

Each route will be examined in detail, from the sourcing and preparation of precursors to the execution and optimization of the key chemical transformations.

Synthesis Route 1: Direct Electrophilic Bromination of 2,4-Dichlorotoluene

The most direct approach to this compound is the electrophilic aromatic substitution of the readily available precursor, 2,4-dichlorotoluene. This reaction hinges on the careful control of conditions to achieve the desired regioselectivity.

Precursor: 2,4-Dichlorotoluene

2,4-Dichlorotoluene is a widely used industrial solvent and chemical intermediate.[1] It can be synthesized through various methods, with the chlorination of p-chlorotoluene being a common industrial process. The use of specific catalysts, such as zirconium tetrachloride, can enhance the yield of the desired 2,4-dichloro isomer.[1] Alternatively, it can be prepared from 2,4-diaminotoluene via diazotization and subsequent chlorination.[2]

Reaction Principle: Electrophilic Aromatic Substitution

The bromination of 2,4-dichlorotoluene proceeds via an electrophilic aromatic substitution mechanism. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the chlorine atoms (-Cl) are deactivating, yet also ortho-, para-directing. The collective directing effects of these substituents guide the incoming electrophile (bromonium ion, Br⁺) to the available positions on the aromatic ring. In the case of 2,4-dichlorotoluene, the positions open for substitution are C3, C5, and C6. The electronic and steric environment of the molecule favors the substitution at the C3 position.

To generate the highly electrophilic bromonium ion, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) is typically employed.[1]

Experimental Protocol: Bromination of 2,4-Dichlorotoluene

Materials:

-

2,4-Dichlorotoluene

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Liquid Bromine (Br₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,4-dichlorotoluene in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of liquid bromine, dissolved in a small amount of anhydrous dichloromethane, via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by carefully adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,4-Dichlorotoluene | [1] |

| Reagents | Bromine, Iron(III) Bromide | [1] |

| Solvent | Dichloromethane | |

| Temperature | 0°C to Room Temperature | |

| Typical Yield | Moderate to High (product distribution dependent on conditions) |

Synthesis Route 2: The Sandmeyer Reaction Pathway

An alternative and highly versatile route to this compound involves a multi-step sequence culminating in a Sandmeyer reaction. This pathway offers excellent control over the final substitution pattern.

Overview of the Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that allows for the conversion of a primary aromatic amine into a wide range of functional groups, including halogens.[3][4][5] The process involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) salt to introduce the desired substituent.[4][6] For the synthesis of this compound, the key intermediate is 3-amino-2,4-dichlorotoluene.

Synthesis of the Precursor: 3-Amino-2,4-dichlorotoluene

The synthesis of 3-amino-2,4-dichlorotoluene is a two-step process starting from 2,4-dichlorotoluene.

Step 1: Nitration of 2,4-Dichlorotoluene

The first step is the nitration of 2,4-dichlorotoluene to introduce a nitro group at the 3-position. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the electrophile.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-nitrotoluene

Materials:

-

2,4-Dichlorotoluene

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

-

To this nitrating mixture, add 2,4-dichlorotoluene dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at a controlled temperature for a specified duration, monitoring the reaction by TLC or GC.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dichloro-3-nitrotoluene.

Step 2: Reduction of 2,4-Dichloro-3-nitrotoluene

The nitro group of 2,4-dichloro-3-nitrotoluene is then reduced to an amino group to yield 3-amino-2,4-dichlorotoluene. Several reducing agents can be employed for this transformation, with tin (Sn) in the presence of a strong acid (like HCl) or iron (Fe) in acidic medium being common choices.

Experimental Protocol: Synthesis of 3-Amino-2,4-dichlorotoluene

Materials:

-

2,4-Dichloro-3-nitrotoluene

-

Tin (Sn) metal or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 2,4-dichloro-3-nitrotoluene in a suitable solvent (e.g., ethanol).

-

Add tin metal or iron powder to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-amino-2,4-dichlorotoluene.

The Sandmeyer Reaction: From Amine to Bromo-Compound

With 3-amino-2,4-dichlorotoluene in hand, the final step is the Sandmeyer reaction to introduce the bromine atom.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-2,4-dichlorotoluene

-

Concentrated Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 3-amino-2,4-dichlorotoluene in a mixture of concentrated hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir vigorously during the addition.

-

The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuBr solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Amino-2,4-dichlorotoluene | [3][4] |

| Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | [4][6] |

| Temperature | 0-5°C for diazotization, then warming | [5] |

| Typical Yield | Good to Excellent | [3] |

Visualization of Synthesis Pathways

Route 1: Direct Bromination

References

- 1. This compound | 206559-41-3 | Benchchem [benchchem.com]

- 2. krc.cecri.res.in [krc.cecri.res.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-Bromo-2,4-dichlorotoluene: A Technical Guide

Introduction

3-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂. As a substituted toluene derivative, its chemical properties and reactivity are of significant interest in synthetic organic chemistry, serving as a potential intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise arrangement of the bromine and two chlorine substituents on the toluene ring dictates its steric and electronic characteristics, making unambiguous structural confirmation essential.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values from validated computational models and established principles of spectroscopic interpretation for halogenated aromatics. This guide is intended for researchers and professionals in the chemical sciences who require a detailed understanding of the spectroscopic signatures for this compound for identification, purity assessment, and quality control.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in organic chemistry. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field, atomic nuclei with a non-zero spin, like ¹H and ¹³C, can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), which is the foundation of NMR's structural diagnostic power.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive in the proton spectrum and provides a lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of RF pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. This process is repeated for a number of scans to improve the signal-to-noise ratio.

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Caption: General workflow for an NMR experiment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Navigating the Solubility Landscape of 3-Bromo-2,4-dichlorotoluene: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Solubility in Chemical Synthesis

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the success of numerous chemical processes. For a compound like 3-Bromo-2,4-dichlorotoluene, understanding its solubility profile is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase for optimal interaction and reaction rates.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Process Development: Designing efficient and scalable manufacturing processes.

-

Formulation: Developing stable and effective formulations for final products.

This compound is a halogenated aromatic compound with a unique substitution pattern that influences its polarity and intermolecular interactions, thereby dictating its solubility in different organic media.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and explain its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1][2] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point | 148 °C at 18 mmHg | [2] |

| Appearance | Solid (at room temperature) | Inferred from melting point |

| Density | 1.645 g/cm³ | [2] |

The presence of three halogen atoms (one bromine and two chlorine) and a methyl group on the benzene ring results in a molecule with significant polarity and the potential for various intermolecular forces. The melting point of 36-38 °C indicates that the crystal lattice energy, the energy required to break apart the solid-state structure, is a key factor to overcome for dissolution to occur.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" serves as a primary guide for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are pertinent:

-

Van der Waals Forces: As a relatively large molecule with a significant electron cloud, London dispersion forces will be a major contributor to its interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The electronegative halogen atoms create a net dipole moment in the molecule, enabling it to interact with other polar molecules.

Based on these principles, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

Qualitative Solubility Predictions:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Solubility is expected to be moderate. While the molecule is polar, the large hydrocarbon backbone and halogen atoms contribute to significant van der Waals interactions, which are compatible with nonpolar solvents. Toluene, sharing a similar aromatic core, may exhibit enhanced solubility due to π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated in these solvents. The dipole-dipole interactions between the solute and the solvent will be significant. Dichloromethane, being a chlorinated solvent itself, is likely to be an excellent solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While this compound cannot act as a hydrogen bond donor, the oxygen and hydrogen atoms of the alcohol can interact with the polar regions of the solute. Structurally similar compounds like 3-Bromo-4-chlorotoluene are reported to be soluble in alcohols.[3]

It is crucial to note that these are predictions. The interplay of factors such as molecular size, shape, and crystal packing energy can lead to deviations from these general trends. Therefore, experimental determination remains the gold standard.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process has reached a steady state. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standards into the HPLC or GC system to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Interpreting Solubility Data: A Deeper Dive

Once experimental data is obtained, it should be analyzed in the context of the physicochemical properties of both the solute and the solvents.

The Role of Molecular Structure

The arrangement of the substituents on the toluene ring of this compound is critical. The ortho and para chlorine atoms and the meta bromine atom create a specific electron distribution and steric environment. This will influence how solvent molecules can approach and solvate the solute molecule.

Caption: Factors influencing the solubility of this compound.

Data Presentation

For comparative analysis, the determined solubility data should be presented in a clear and concise table.

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar | 0.1 | To be determined |

| Toluene | Nonpolar (Aromatic) | 2.4 | To be determined |

| Diethyl Ether | Polar Aprotic | 2.8 | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | To be determined |

| Acetone | Polar Aprotic | 5.1 | To be determined |

| Ethanol | Polar Protic | 4.3 | To be determined |

| Methanol | Polar Protic | 5.1 | To be determined |

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates experimental determination, the theoretical principles and the detailed protocol provided herein equip researchers with the necessary tools to generate this critical information. Future work should focus on the experimental population of the solubility table and exploring the impact of temperature on solubility to construct solubility curves, which are invaluable for processes like crystallization.

References

"3-Bromo-2,4-dichlorotoluene" potential research applications

An In-depth Technical Guide to the Research Applications of 3-Bromo-2,4-dichlorotoluene

Abstract

This compound is a polyhalogenated aromatic compound whose unique substitution pattern offers a versatile platform for advanced chemical synthesis. The differential reactivity of its halogen atoms—one bromine and two chlorines—coupled with the influence of the methyl group, makes it a strategic building block for creating complex molecular architectures. This guide explores the core reactivity of this compound and delineates its potential research applications in medicinal chemistry, agrochemical development, and materials science. We provide field-proven insights into experimental design, detailing synthetic protocols and mechanistic considerations to empower researchers in drug development and chemical innovation.

Introduction: The Molecular Blueprint of this compound

This compound (CAS No. 206559-41-3) is a substituted toluene derivative that has garnered interest as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a strategic arrangement of three halogen atoms on a toluene backbone, provides multiple, distinct reaction sites. This molecular configuration is the cornerstone of its utility, allowing for regioselective transformations that are critical in the multi-step synthesis of high-value compounds.[2]

The primary route for its synthesis involves the selective electrophilic bromination of 2,4-dichlorotoluene.[1] This reaction requires precise control over catalysts and conditions to direct the bromine atom to the C3 position, which is sterically accessible and electronically favored.[1] Lewis acids such as Iron(III) bromide (FeBr₃) are commonly employed to polarize the bromine molecule, thereby generating a potent electrophile that attacks the aromatic ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 206559-41-3 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| Appearance | Useful research compound | [1] |

| Purity | Typically ≥95% | [1] |

Understanding the fundamental reactivity of this molecule is paramount to unlocking its potential. The following section deconstructs its key reactive domains.

Core Reactivity: A Platform for Regioselective Synthesis

The synthetic potential of this compound is dictated by the differential reactivity of its functional groups. The presence of multiple halogens allows for a stepwise and selective functionalization strategy, a highly desirable attribute in complex molecule synthesis.[2]

-

The Carbon-Bromine (C-Br) Bond: In many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference is the key to regioselectivity, enabling chemists to introduce a substituent at the C3 position while leaving the two chlorine atoms untouched for subsequent transformations.[2]

-

The Carbon-Chlorine (C-Cl) Bonds: While less reactive than the C-Br bond in cross-coupling, the C-Cl bonds can be activated under more forcing conditions or with specialized catalyst systems. This allows for a second or third stage of functionalization.

-

The Aromatic Ring: The three electron-withdrawing halogen substituents deactivate the aromatic ring towards further electrophilic aromatic substitution (EAS). However, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the halogens.[2]

-

The Benzylic Methyl Group: The methyl group is susceptible to free-radical halogenation at the benzylic position, typically initiated by heat or UV light.[2] This provides another handle for introducing functionality.

References

"3-Bromo-2,4-dichlorotoluene" theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-2,4-dichlorotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and computational examination of this compound, a representative halogenated aromatic compound. Leveraging Density Functional Theory (DFT), this document details the methodologies for determining its optimized molecular geometry, vibrational frequencies, electronic structure, and charge distribution. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for computational analysis. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) theory, Natural Bond Orbital (NBO) analysis, and Mulliken population analysis, are explored to elucidate the molecule's reactivity and electronic properties. All computational results are presented alongside detailed, step-by-step protocols and are contextualized with established scientific principles to ensure a self-validating and authoritative resource.

Introduction

Halogenated aromatic compounds are a cornerstone of synthetic chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] this compound serves as an excellent model for this class of molecules, featuring a toluene backbone substituted with three different halogen atoms. The precise arrangement of these substituents—a methyl group, two chlorine atoms, and one bromine atom—creates a unique electronic and steric environment that dictates its chemical behavior.[1]

Understanding the structure-property relationships of such molecules is paramount for designing novel compounds and predicting their reactivity. While experimental techniques provide invaluable data, theoretical and computational studies offer a powerful complementary approach. By solving the quantum mechanical equations that govern molecular behavior, we can gain deep insights into geometric parameters, spectroscopic signatures, and electronic characteristics that may be difficult or costly to probe experimentally.[2]

This guide employs Density Functional Theory (DFT), a robust computational method that balances accuracy with computational efficiency, to conduct a thorough in silico analysis of this compound. We will explore its ground-state geometry, predict its vibrational spectra (FT-IR and FT-Raman), analyze its electronic transitions (UV-Vis), and map its electrostatic potential to predict reactive sites. The causality behind methodological choices is explained, providing a clear framework for applying these techniques to other complex molecules.

Computational Methodology: The 'Why' and 'How'

The accuracy of any computational study is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, this choice must account for electron correlation effects and provide a flexible description of the electron distribution, particularly around the electronegative halogen atoms.

Pillar of Choice: Density Functional Theory (DFT)

We selected DFT as the core theoretical framework for its proven efficacy in handling electron correlation in medium-to-large molecules at a manageable computational cost. Specifically, the B3LYP hybrid functional was used. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a well-validated balance of accuracy for a wide range of organic molecules, including halogenated systems.[3]

The Basis Set: 6-311++G(d,p)

The choice of basis set dictates the flexibility with which atomic orbitals are described. For this study, the 6-311++G(d,p) basis set was selected for the following reasons:

-

Triple-Zeta Valence (6-311): It provides a highly flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for anions, weak interactions, and correct charge distribution in polar molecules.

-

Polarization Functions (d,p): The (d,p) notation signifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and direction in the presence of the electric fields of neighboring atoms, which is critical for describing chemical bonds accurately.[4]

All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA.

Molecular Geometry and Structural Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates.

The optimized structure of this compound reveals a planar aromatic ring, with the substituents causing minor deviations from ideal benzene geometry due to steric and electronic effects. The atom numbering scheme used for data reporting is shown below.

Key geometric parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below. These values provide a quantitative description of the molecule's architecture.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.405 | C1-C2-C3 | 120.8 |

| C2-C3 | 1.398 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.401 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.395 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.399 | C5-C6-C1 | 120.3 |

| C6-C1 | 1.402 | C6-C1-C2 | 119.4 |

| C1-C7 | 1.512 | C2-C1-C7 | 121.1 |

| C2-Cl8 | 1.745 | C1-C2-Cl8 | 120.5 |

| C3-Br9 | 1.908 | C2-C3-Br9 | 119.8 |

| C4-Cl10 | 1.739 | C3-C4-Cl10 | 119.7 |

The C-C bond lengths within the aromatic ring are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, confirming the delocalized π-electron system.[2] The C-Br and C-Cl bond lengths are consistent with values reported for other halogenated aromatic compounds.[5][6]

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. A computational frequency analysis not only predicts the FT-IR and FT-Raman spectra but also allows for the precise assignment of each vibrational mode to specific atomic motions.[7] The calculations were performed at the same level of theory as the geometry optimization.

Protocol: Vibrational Frequency Calculation

-

Input: Use the optimized molecular geometry from the previous step.

-

Calculation Type: Perform a "Frequency" or "Frequencies" calculation in the quantum chemistry software.

-

Theory Level: Specify the B3LYP functional and 6-311++G(d,p) basis set.

-

Output Analysis: The output will provide harmonic vibrational frequencies, IR intensities, and Raman activities. Note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. They are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) for better comparison with experimental data.[3][8]

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Scaled Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3085 | Medium | Low | C-H stretching (aromatic C5-H11, C6-H12) |

| 2960 | Low | Medium | C-H stretching (methyl C7-H) |

| 1585 | High | Medium | C=C aromatic ring stretching |

| 1450 | High | Low | C=C aromatic ring stretching |

| 1255 | Medium | High | C-H in-plane bending |

| 1050 | High | Low | C-Cl stretching (C4-Cl10) |

| 880 | High | Medium | C-H out-of-plane bending |

| 795 | Medium | High | C-Cl stretching (C2-Cl8) |

| 640 | Low | High | C-Br stretching (C3-Br9) |

The calculated spectra show characteristic peaks for a substituted benzene ring. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the methyl C-H stretches are just below.[8] The C=C stretching modes within the ring are found in the 1400-1600 cm⁻¹ region.[9] The C-Cl and C-Br stretching vibrations are correctly predicted at lower frequencies, consistent with the heavier masses of the halogen atoms.[3]

Electronic Properties and Spectroscopic Analysis (UV-Vis)

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the frontier orbitals.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.[11][12]

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

The HOMO is primarily localized on the π-system of the benzene ring and the p-orbitals of the bromine and chlorine atoms, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly a π* anti-bonding orbital distributed across the aromatic ring. The relatively large energy gap of 5.63 eV suggests that this compound is a moderately stable molecule.

UV-Vis Spectral Analysis

Electronic transitions from occupied to unoccupied orbitals can be induced by the absorption of UV or visible light. Time-Dependent DFT (TD-DFT) is the method of choice for calculating these electronic excitation energies and predicting the UV-Vis absorption spectrum.[13]

Protocol: TD-DFT Calculation

-

Input: Use the optimized ground-state molecular geometry.

-

Calculation Type: Perform a TD-DFT calculation, requesting a number of excited states (e.g., 10 states).

-

Theory Level: Specify the B3LYP functional and 6-311++G(d,p) basis set.

-

Solvent Effects: To better simulate experimental conditions, include a solvent model (e.g., Polarizable Continuum Model, PCM) for a common solvent like ethanol or cyclohexane.

-

Output Analysis: The output provides the excitation wavelength (λ), oscillator strength (f), and the major orbital contributions for each electronic transition.

Table 4: Calculated UV-Vis Absorption Data in Ethanol

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 288 | 0.045 | HOMO → LUMO (92%) |

| S₀ → S₂ | 275 | 0.098 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 231 | 0.152 | HOMO → LUMO+1 (78%) |

The primary absorption band is predicted around 288 nm and corresponds mainly to a π → π* transition from the HOMO to the LUMO. The oscillator strength (f) is a measure of the transition probability; higher values indicate more intense absorption peaks.

Atomic Charge Distribution and Chemical Reactivity

The distribution of electron density within a molecule is non-uniform and dictates its electrostatic interactions. This distribution can be quantified by assigning partial atomic charges.

Mulliken Population Analysis

Mulliken analysis partitions the total electron density among the atoms in the molecule.[14][15] While computationally simple and widely reported, it is known to be highly sensitive to the choice of basis set.[16] It provides a qualitative picture of charge distribution.

Protocol: Population Analysis

-

Input: Use the optimized molecular geometry and wavefunction.

-

Calculation Keyword: Add Pop=Mulliken or a similar keyword to the calculation route.

-

Output: The analysis will list the net charge on each atom.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more chemically intuitive and basis-set-independent description of charge distribution.[17][18] It localizes orbitals into core pairs, lone pairs, and bonding pairs, closely resembling the classical Lewis structure concept.[19][20] NBO analysis also reveals donor-acceptor interactions, such as hyperconjugation, which stabilize the molecule.

Table 5: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| C1 | 0.15 | 0.08 |

| C2 | 0.09 | 0.12 |

| C3 | -0.11 | -0.05 |

| C4 | 0.12 | 0.09 |

| C5 | -0.18 | -0.21 |

| C6 | -0.15 | -0.19 |

| C7 | -0.25 | -0.55 |

| Cl8 | -0.08 | -0.04 |

| Br9 | -0.03 | 0.01 |

| Cl10 | -0.10 | -0.06 |

The NBO charges show that the carbon atoms attached to the electronegative halogens (C2, C3, C4) carry a slight positive charge, while the halogen atoms themselves are slightly negative or near-neutral. The significant negative charge on the methyl carbon (C7) is typical due to the electron-donating nature of hydrogen atoms relative to carbon in this bonding environment. These charge distributions are critical for predicting how the molecule will interact with other reagents.

Overall Computational Workflow

The relationship between the various computational steps can be visualized as a logical workflow, ensuring a systematic and comprehensive analysis.

Conclusion

This guide has detailed a comprehensive theoretical and computational investigation of this compound using Density Functional Theory. The analysis has provided significant insights into the molecule's structural, vibrational, and electronic properties.

-

The optimized geometry confirms the expected aromatic structure with distortions induced by the bulky and electronegative substituents.

-

The vibrational analysis provides a predicted spectroscopic fingerprint (FT-IR and FT-Raman) that can be used to identify the compound and validate the computational model against experimental data.

-

The electronic structure analysis reveals a moderately large HOMO-LUMO gap, indicating reasonable chemical stability. The nature of these frontier orbitals helps in predicting the molecule's reactivity towards electrophiles and nucleophiles.

-

Charge distribution analyses like NBO and Mulliken provide a quantitative basis for understanding the molecule's polarity and intermolecular interactions.

The protocols and theoretical explanations presented herein serve as a robust framework for researchers. By applying this computational workflow, scientists can efficiently predict molecular properties, interpret experimental data, and rationally design new chemical entities with desired characteristics, thereby accelerating the pace of discovery in chemistry and drug development.

References

- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 2. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 14. Mulliken [cup.uni-muenchen.de]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 18. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 19. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 20. WebMO Help [webmo.net]

Methodological & Application

Synthesis of "3-Bromo-2,4-dichlorotoluene" from dichlorotoluene

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2,4-dichlorotoluene

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a key polyhalogenated intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details the electrophilic aromatic substitution of 2,4-dichlorotoluene, focusing on achieving high regioselectivity through controlled reaction conditions. We delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, outline critical safety procedures for handling hazardous reagents, and describe robust analytical methods for product characterization. This guide is intended for researchers, chemists, and process development scientists who require a reliable and well-documented method for preparing this versatile chemical building block.

Introduction and Strategic Importance

Polyhalogenated aromatic compounds are foundational scaffolds in medicinal chemistry. The specific placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable intermediate precisely because of its unique substitution pattern, which allows for sequential, site-selective functionalization. The carbon-bromine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bonds, enabling chemists to introduce a substituent at the 3-position while leaving the chloro groups available for subsequent transformations.[2]

This guide addresses the direct synthesis of this target molecule from commercially available 2,4-dichlorotoluene via electrophilic bromination. The primary challenge in this synthesis is controlling the regioselectivity of the incoming bromine atom on a ring already substituted with two deactivating chloro groups and one activating methyl group.

Reaction Mechanism and Regiochemical Control

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), generating a potent electrophile (Br⁺) which is then attacked by the electron-rich aromatic ring.[3]

2.1. The Role of Substituent Effects

The regiochemical outcome is dictated by the directing effects of the substituents on the 2,4-dichlorotoluene ring:

-

Methyl Group (-CH₃) at C1: An activating, ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

-

Chloro Groups (-Cl) at C2 and C4: Deactivating, ortho, para-directors. The C2-chloro group directs to positions 3 and 5, while the C4-chloro group also directs to positions 3 and 5.

The concerted effect of the two chloro groups strongly favors electrophilic attack at the C3 and C5 positions. While the methyl group activates the ring, its directing influence towards the open C6 position is electronically outweighed by the powerful directing effect of the halogens. The choice of a non-polar solvent and low reaction temperature helps to maximize selectivity for the electronically favored 3-position over the sterically similar 5-position.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

3.1. Reagents and Materials

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |

| 2,4-Dichlorotoluene | 95-73-8 | 161.03 | 16.1 g | 1.0 |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 16.8 g (5.4 mL) | 1.05 |

| Iron(III) bromide (FeBr₃), anhydrous | 10031-26-2 | 295.56 | 1.5 g | 0.05 |

| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | 84.93 | 200 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 10% aq. solution | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. solution | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated aq. solution | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | q.s. | - |

3.2. Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a 10% sodium thiosulfate solution to neutralize evolved HBr gas), add 2,4-dichlorotoluene (16.1 g, 0.1 mol) and anhydrous dichloromethane (150 mL).

-

Catalyst Addition: Stir the solution until the starting material is fully dissolved. Carefully add anhydrous iron(III) bromide (1.5 g, 0.05 eq) to the flask. The mixture may darken slightly.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Bromine Addition: In a separate flask, prepare a solution of bromine (16.8 g, 0.105 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5°C.[4]

-